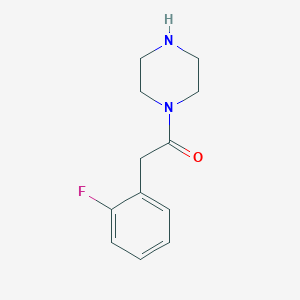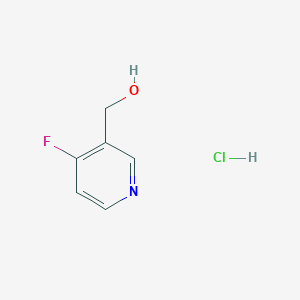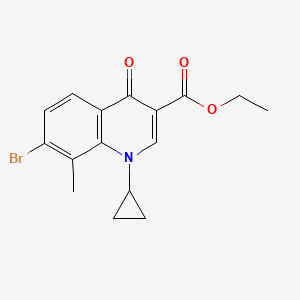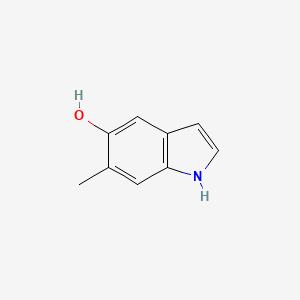
2-(2-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 2-fluorophenyl compound with a piperazine derivative . There are many methods available for the synthesis of piperazines , including the reaction of amines with α,ω-dihaloalkanes, the reduction of pyrazines, and the cyclization of linear diamines .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the presence of the piperazine ring and the 2-fluorophenyl group. Piperazines can undergo a variety of reactions, including alkylation, acylation, and N-arylation . The fluorine atom on the phenyl ring can also be a site of reactivity, and could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction.Scientific Research Applications
Synthesis and Pharmacological Properties
Synthesis and Evaluation of Ligands for D2-like Receptors
Arylcycloalkylamines, which include compounds like 2-(2-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one, play a crucial role in the development of antipsychotic agents due to their binding affinity at D2-like receptors. Research indicates that the arylalkyl substituents improve the potency and selectivity of these compounds, demonstrating the importance of pharmacophoric groups in the development of therapeutic agents (Sikazwe et al., 2009).
Biological Activity and Therapeutic Applications
DNA Minor Groove Binder Hoechst 33258 and its Analogues
The compound's structural similarity to derivatives known for their strong binding to the minor groove of double-stranded B-DNA highlights its potential utility in molecular biology and therapeutic applications. Hoechst analogues, for example, are utilized in chromosome and nuclear staining, indicating that structurally similar compounds could have significant applications in research and diagnostics (Issar & Kakkar, 2013).
Piperazine and Morpholine Synthetic Preview and Pharmaceutical Applications
The review of piperazine and morpholine derivatives, including our compound of interest, emphasizes their wide range of pharmaceutical applications. This class of compounds has been explored for their potential in treating various conditions, showcasing the versatile nature of piperazine derivatives in drug development (Mohammed et al., 2015).
Chemical Properties and Applications
Nucleophilic Aromatic Substitution of the Nitro-group
The study on reactions involving compounds like this compound offers insights into their chemical behavior, particularly regarding nucleophilic aromatic substitution reactions. Such reactions are fundamental in organic synthesis, indicating the compound's utility in developing new synthetic methodologies (Pietra & Vitali, 1972).
properties
IUPAC Name |
2-(2-fluorophenyl)-1-piperazin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSLRWFUPHONSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/structure/B3113286.png)

![N-([1,1'-biphenyl]-4-yl)-3'-(Carbazol-9-yl)-[1,1'-Biphenyl]-4-amine](/img/structure/B3113298.png)
![2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3113313.png)


![Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride](/img/structure/B3113342.png)



![N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide](/img/structure/B3113363.png)